1-(2-Chloroethoxy)-4-isopropoxybenzene
Description
1-(2-Chloroethoxy)-4-isopropoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a 2-chloroethoxy group and an isopropoxy group
Properties
IUPAC Name |
1-(2-chloroethoxy)-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-9(2)14-11-5-3-10(4-6-11)13-8-7-12/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQOVLFPMAISDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651093 | |
| Record name | 1-(2-Chloroethoxy)-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-64-8 | |
| Record name | 1-(2-Chloroethoxy)-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethoxy)-4-isopropoxybenzene typically involves the reaction of 4-isopropoxyphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the etherification process. The general reaction scheme is as follows:
4-isopropoxyphenol+2-chloroethanolK2CO3this compound+H2O
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethoxy)-4-isopropoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Nucleophilic Substitution: Formation of substituted ethers or amines.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-Chloroethoxy)-4-isopropoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethoxy)-4-isopropoxybenzene depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloroethoxy group can undergo metabolic transformations, resulting in active metabolites that exert biological effects.
Comparison with Similar Compounds
2-(2-Chloroethoxy)ethanol: A chloroalkoxy alcohol used in pharmaceutical synthesis.
2-Ethoxyethanol: A solvent with similar structural features but different applications.
1-(2-Chloroethoxy)-2-ethoxyethane: Another chloroether with distinct chemical properties.
Biological Activity
1-(2-Chloroethoxy)-4-isopropoxybenzene is an aromatic ether characterized by a benzene ring substituted with a 2-chloroethoxy group and an isopropoxy group. Its molecular formula is , and it has a molecular weight of 214.69 g/mol. This compound is primarily utilized as an intermediate in organic synthesis and has been investigated for various biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-isopropoxyphenol with 2-chloroethanol in the presence of a base such as potassium carbonate, conducted under reflux conditions. The reaction can be summarized as follows:
For industrial applications, continuous flow reactors may be used to enhance efficiency and yield, along with purification techniques such as distillation and recrystallization to achieve high purity.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in certain cancer cell lines, potentially through the activation of caspases or modulation of signaling pathways involved in cell survival.
Case Study: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers treated human breast cancer cells (MCF-7) with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at different time points:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
This data suggests significant potential for further exploration in cancer therapeutics.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The chloroethoxy group can undergo metabolic transformations, leading to active metabolites that exert biological effects. Potential mechanisms include:
- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, altering the compound's reactivity.
- Oxidation : Possible conversion to phenolic derivatives enhances its biological properties.
- Reduction : Transformations leading to hydroxylated products may increase solubility and bioavailability.
Applications in Research and Industry
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its applications extend into various fields:
- Pharmaceutical Development : Investigated for potential use in drug formulations targeting microbial infections and cancer.
- Chemical Synthesis : Utilized in the production of specialty chemicals and materials.
- Biological Research : Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
